molecular formula C2H5BrS B1606908 2-bromoethanethiol CAS No. 6982-46-3

2-bromoethanethiol

Cat. No.: B1606908
CAS No.: 6982-46-3
M. Wt: 141.03 g/mol
InChI Key: NISIKGZIQILZRC-UHFFFAOYSA-N
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Description

2-bromoethanethiol is an organic compound with the chemical formula C2H5BrS. It is a colorless liquid with a strong, unpleasant odor reminiscent of rotten eggs. This compound is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromoethanethiol can be synthesized through the reaction of ethanethiol with bromine. The reaction typically occurs in an aqueous solution of sodium hydroxide, where bromine acts as an oxidizing agent. The reaction proceeds as follows:

C2H5SH+Br2C2H5BrS+HBrC2H5SH + Br2 \rightarrow C2H5BrS + HBr C2H5SH+Br2→C2H5BrS+HBr

This method involves the deprotonation of ethanethiol by sodium hydroxide, forming a thiolate ion, which then reacts with bromine to produce ethanethiol, 2-bromo-.

Industrial Production Methods

In an industrial setting, ethanethiol, 2-bromo- can be produced by the reaction of ethylene with hydrogen sulfide in the presence of a catalyst, followed by bromination. This method allows for large-scale production and is more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromoethanethiol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with hydrogen peroxide can produce ethanesulfonic acid.

    Reduction: The compound can be reduced back to ethanethiol using reducing agents such as zinc and hydrochloric acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Sodium hydroxide, amines.

Major Products Formed

    Oxidation: Ethanesulfonic acid, ethanesulfinic acid.

    Reduction: Ethanethiol.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

2-bromoethanethiol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Employed in the study of enzyme mechanisms involving sulfur atoms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanethiol, 2-bromo- involves its ability to participate in nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing for the formation of various substituted products. The sulfur atom in ethanethiol, 2-bromo- can also form strong bonds with other atoms, making it a versatile reagent in chemical reactions.

Comparison with Similar Compounds

2-bromoethanethiol can be compared with other similar compounds, such as:

    Ethanethiol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromoethanol: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    2-Bromoethane: Lacks the thiol group, making it less versatile in forming sulfur-containing compounds.

This compound is unique due to the presence of both a thiol group and a bromine atom, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-bromoethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrS/c3-1-2-4/h4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISIKGZIQILZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220110
Record name Ethanethiol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6982-46-3
Record name Ethanethiol, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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